molecular formula C6H7ClN2O3 B2531213 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride CAS No. 2138213-86-0

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2531213
CAS No.: 2138213-86-0
M. Wt: 190.58
InChI Key: RAWWQSMKDHOSMW-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable β-keto ester with guanidine or its derivatives under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors or batch reactors. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and modulation of biochemical pathways.

  • Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.

  • Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride exerts its effects involves the inhibition of specific enzymes or receptors. For example, as a xanthine oxidase inhibitor, it prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride is similar to other pyrimidine derivatives, such as febuxostat and allopurinol, which are also used as xanthine oxidase inhibitors. it has unique structural features that may contribute to its distinct biological activity and potential advantages over these compounds. Other similar compounds include:

  • Febuxostat: A well-known xanthine oxidase inhibitor used in the treatment of gout.

  • Allopurinol: Another xanthine oxidase inhibitor commonly prescribed for hyperuricemia and gout.

  • Orotic Acid: A pyrimidine derivative involved in the biosynthesis of pyrimidines.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-3-7-4(6(10)11)2-5(9)8-3;/h2H,1H3,(H,10,11)(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWWQSMKDHOSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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